2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid
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Overview
Description
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that contains a chlorine atom and a carboxylic acid group attached to a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid typically involves the chlorination of a precursor cyclopenta[b]pyridine compound. One common method involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) to yield the desired chlorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but lacks the carboxylic acid group.
2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Contains an additional chlorine atom at the 4-position.
Uniqueness
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the cyclopenta[b]pyridine ring.
Properties
CAS No. |
1256809-88-7 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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